molecular formula C16H27NO5 B14881582 Methyl 1-((S)-1-(tert-butoxy)-4-methyl-1-oxopentan-2-yl)-5-oxopyrrolidine-3-carboxylate

Methyl 1-((S)-1-(tert-butoxy)-4-methyl-1-oxopentan-2-yl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B14881582
M. Wt: 313.39 g/mol
InChI Key: IWZRRKWEDZKDQQ-KIYNQFGBSA-N
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Description

Methyl 1-[(S)-1-(tert-Butoxy)-4-methyl-1-oxo-2-pentyl]-5-oxopyrrolidine-3-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a tert-butoxy group, a methyl group, and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for this is through the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is more efficient, versatile, and sustainable compared to traditional batch processes.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure high efficiency and sustainability. The use of such systems allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(S)-1-(tert-Butoxy)-4-methyl-1-oxo-2-pentyl]-5-oxopyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-[(S)-1-(tert-Butoxy)-4-methyl-1-oxo-2-pentyl]-5-oxopyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 1-[(S)-1-(tert-Butoxy)-4-methyl-1-oxo-2-pentyl]-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butoxy group plays a crucial role in stabilizing the molecule and facilitating its interactions with enzymes and other biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-[(S)-1-(tert-Butoxy)-4-methyl-1-oxo-2-pentyl]-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C16H27NO5

Molecular Weight

313.39 g/mol

IUPAC Name

methyl 1-[(2S)-4-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopentan-2-yl]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C16H27NO5/c1-10(2)7-12(15(20)22-16(3,4)5)17-9-11(8-13(17)18)14(19)21-6/h10-12H,7-9H2,1-6H3/t11?,12-/m0/s1

InChI Key

IWZRRKWEDZKDQQ-KIYNQFGBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC(C)(C)C)N1CC(CC1=O)C(=O)OC

Canonical SMILES

CC(C)CC(C(=O)OC(C)(C)C)N1CC(CC1=O)C(=O)OC

Origin of Product

United States

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